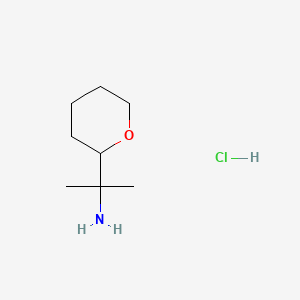![molecular formula C7H10O4 B13456701 Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate is a chemical compound with the molecular formula C8H12O3. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexene oxide with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst; conducted under atmospheric or slightly elevated pressure.
Substitution: Sodium methoxide; reactions usually occur in methanol or ethanol as solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters depending on the nucleophile used.
科学的研究の応用
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism by which methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the carboxylate group.
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: Another related compound with slight structural differences.
Uniqueness
Methyl 3,7-dioxabicyclo[41Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-9-6(8)7-4-10-3-2-5(7)11-7/h5H,2-4H2,1H3 |
InChIキー |
JUUGERFXNBPITC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12COCCC1O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



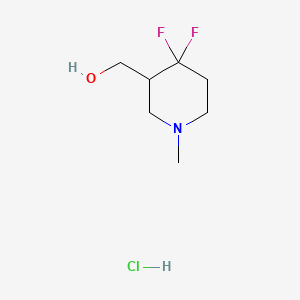
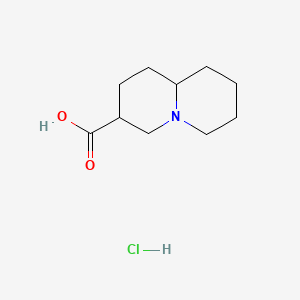
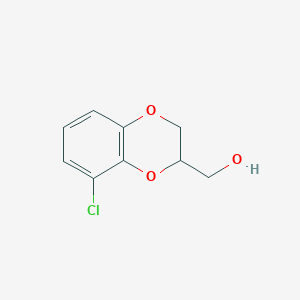
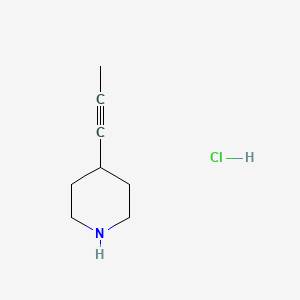


![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
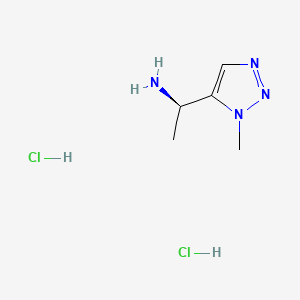

![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)

